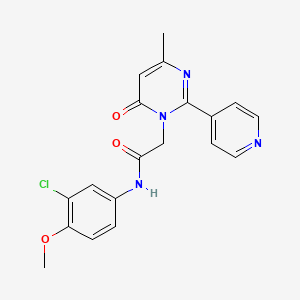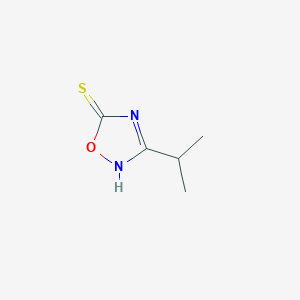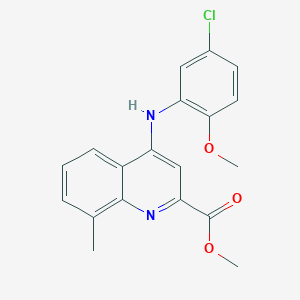![molecular formula C15H15N3OS B2640189 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 361477-57-8](/img/structure/B2640189.png)
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” is a synthetic compound that has attracted scientific attention due to its potential use as a drug or therapeutic agent in various fields of research1. Its molecular formula is C19H14F3N3OS and it has a molecular weight of 389.41.
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, specific synthesis methods for “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” is not directly available in the literature. However, similar compounds often have a nitrogen-based hetero-aromatic ring structure3.Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds often involve reactions with hydrazonoyl halides2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, it has a molecular weight of 389.41.Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Synthesis
The compound belongs to a class of chemicals that serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, studies have shown that heterocyclic compounds derived from similar chemical structures can possess antibacterial, antitumor, and various other biological activities. These applications underscore the importance of such compounds in medicinal chemistry, especially in the design and synthesis of novel therapeutic agents with potential anticancer and antimicrobial properties (Massa et al., 1990; Hamama et al., 2012).
Theoretical Studies and Molecular Design
The compound's derivatives have been subjects of theoretical studies to understand their molecular structure and properties. For example, density functional theory (DFT) calculations have been performed on pyranopyrazoles, a related class of compounds, to elucidate their electronic structures and stability. These studies provide valuable insights into designing molecules with desired properties for specific applications, such as photodynamic therapy or as sensors (Al-Amiery et al., 2012).
Antimicrobial and Anticancer Research
Some derivatives of the mentioned compound have shown promising results in antimicrobial and anticancer studies. For instance, novel heterocyclic compounds incorporating the pyrazole moiety have been evaluated for their antimicrobial activities. These findings are significant for the development of new drugs to combat resistant strains of bacteria and cancer cells, highlighting the potential of such compounds in therapeutic applications (Gouda et al., 2010; Alam et al., 2018).
Molecular Interactions and Drug Design
The study of molecular interactions and structure-activity relationships in compounds similar to "N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide" is crucial for drug design. Understanding how these compounds interact at the molecular level can lead to the development of more effective and targeted therapies with fewer side effects (Saeed et al., 2020).
Safety And Hazards
The safety and hazards associated with “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds often produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways3.
Orientations Futures
The future directions for “N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide” are not directly available in the literature. However, similar compounds are being researched for their potential use as drugs or therapeutic agents in various fields of research1.
Propriétés
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(10-6-7-10)16-14-12-8-20-9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFWUSJDDWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)



![N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2640129.png)